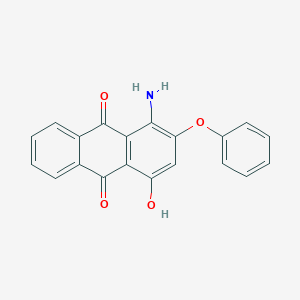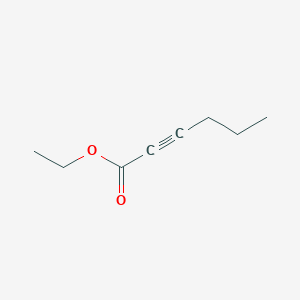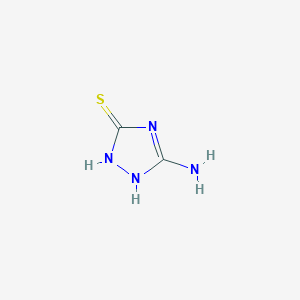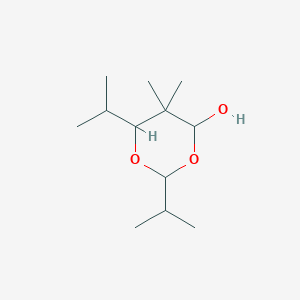![molecular formula C17H21N3O2S B094497 (NZ)-N-[6-[bis(dimethylamino)methylidene]cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide CAS No. 17173-08-9](/img/structure/B94497.png)
(NZ)-N-[6-[bis(dimethylamino)methylidene]cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NZ)-N-[6-[bis(dimethylamino)methylidene]cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide, also known as NZ-105, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. NZ-105 is a sulfonamide derivative that has been shown to exhibit anti-cancer, anti-inflammatory, and neuroprotective effects.
Mechanism Of Action
The exact mechanism of action of (NZ)-N-[6-[bis(dimethylamino)methylidene]cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell growth and inflammation. (NZ)-N-[6-[bis(dimethylamino)methylidene]cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDAC activity, (NZ)-N-[6-[bis(dimethylamino)methylidene]cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide can alter gene expression patterns and potentially inhibit the growth of cancer cells. Additionally, (NZ)-N-[6-[bis(dimethylamino)methylidene]cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide has been shown to inhibit the activity of the protein NF-κB, which is involved in the regulation of inflammation.
Biochemical And Physiological Effects
(NZ)-N-[6-[bis(dimethylamino)methylidene]cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and neuroprotective effects, (NZ)-N-[6-[bis(dimethylamino)methylidene]cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide has also been shown to have antioxidant properties. (NZ)-N-[6-[bis(dimethylamino)methylidene]cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which can help protect cells from oxidative damage. Additionally, (NZ)-N-[6-[bis(dimethylamino)methylidene]cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide has been shown to decrease the production of reactive oxygen species (ROS), which can contribute to oxidative stress and cell damage.
Advantages And Limitations For Lab Experiments
One advantage of (NZ)-N-[6-[bis(dimethylamino)methylidene]cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide is that it can be synthesized in high yields with minimal impurities, making it a useful compound for laboratory experiments. Additionally, (NZ)-N-[6-[bis(dimethylamino)methylidene]cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide has been shown to have a number of potential therapeutic applications, making it a promising compound for further research. However, one limitation of (NZ)-N-[6-[bis(dimethylamino)methylidene]cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide is that its exact mechanism of action is not fully understood, which can make it difficult to design experiments to test its effects.
Future Directions
There are a number of potential future directions for research on (NZ)-N-[6-[bis(dimethylamino)methylidene]cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide. One area of research could focus on further elucidating the compound's mechanism of action, which could help identify additional therapeutic applications. Additionally, research could focus on optimizing the synthesis method for (NZ)-N-[6-[bis(dimethylamino)methylidene]cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide to improve yields and reduce costs. Other potential future directions could include testing the compound's effects in animal models of disease, as well as exploring potential drug delivery methods to improve its bioavailability and efficacy. Overall, (NZ)-N-[6-[bis(dimethylamino)methylidene]cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide is a promising compound with a number of potential therapeutic applications that warrants further investigation.
Synthesis Methods
The synthesis of (NZ)-N-[6-[bis(dimethylamino)methylidene]cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide involves the reaction of 2,4-dichlorobenzene sulfonamide with bis(dimethylamino)methane in the presence of a catalyst. The resulting product is then treated with cyclohexanone to yield (NZ)-N-[6-[bis(dimethylamino)methylidene]cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide. This synthesis method has been optimized to produce high yields of the compound with minimal impurities.
Scientific Research Applications
(NZ)-N-[6-[bis(dimethylamino)methylidene]cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide has been the subject of numerous scientific studies due to its potential therapeutic properties. One area of research has focused on its anti-cancer effects, with studies showing that (NZ)-N-[6-[bis(dimethylamino)methylidene]cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide can inhibit the growth of cancer cells in vitro and in vivo. Additionally, (NZ)-N-[6-[bis(dimethylamino)methylidene]cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. (NZ)-N-[6-[bis(dimethylamino)methylidene]cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
17173-08-9 |
|---|---|
Product Name |
(NZ)-N-[6-[bis(dimethylamino)methylidene]cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide |
Molecular Formula |
C17H21N3O2S |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(NZ)-N-[6-[bis(dimethylamino)methylidene]cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C17H21N3O2S/c1-19(2)17(20(3)4)15-12-8-9-13-16(15)18-23(21,22)14-10-6-5-7-11-14/h5-13H,1-4H3/b18-16- |
InChI Key |
QGDWUYSILIMEAM-VLGSPTGOSA-N |
Isomeric SMILES |
CN(C)C(=C\1C=CC=C/C1=N/S(=O)(=O)C2=CC=CC=C2)N(C)C |
SMILES |
CN(C)C(=C1C=CC=CC1=NS(=O)(=O)C2=CC=CC=C2)N(C)C |
Canonical SMILES |
CN(C)C(=C1C=CC=CC1=NS(=O)(=O)C2=CC=CC=C2)N(C)C |
Other CAS RN |
17173-08-9 |
synonyms |
(NE)-N-[6-[bis(dimethylamino)methylidene]-1-cyclohexa-2,4-dienylidene] benzenesulfonamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



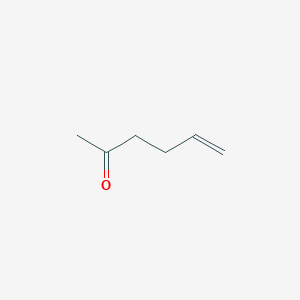
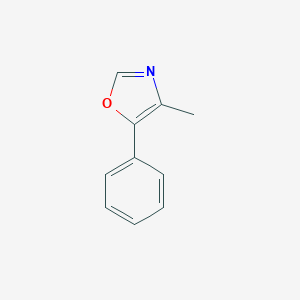
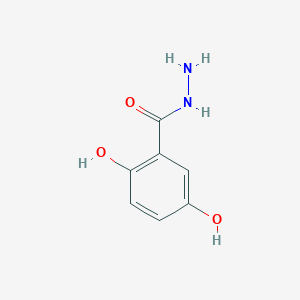
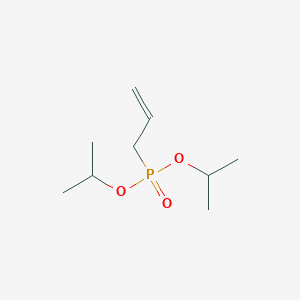
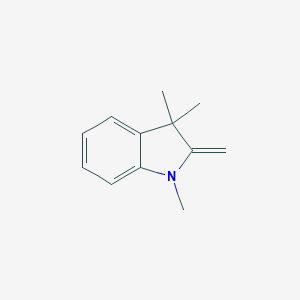
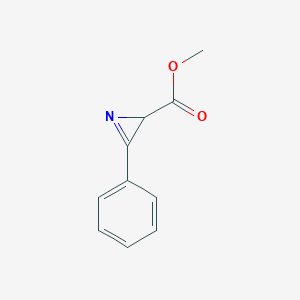
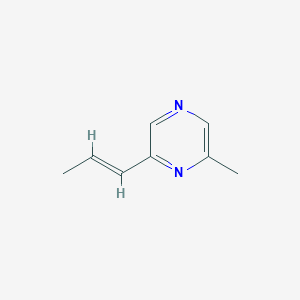
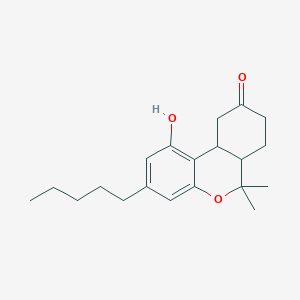
![[(1e)-1-Nitroprop-1-En-2-Yl]benzene](/img/structure/B94431.png)

